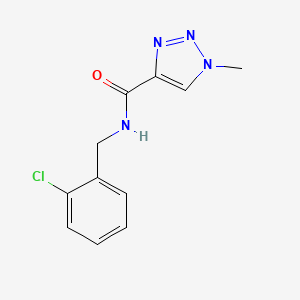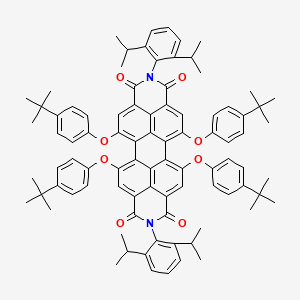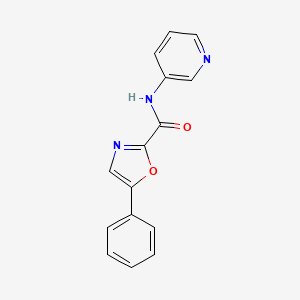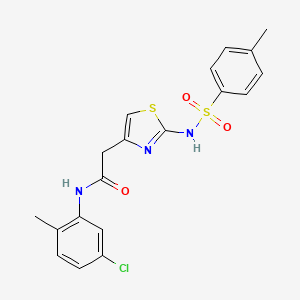![molecular formula C19H20N2O4 B2589881 7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one CAS No. 866020-34-0](/img/structure/B2589881.png)
7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one” is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are a class of organic compounds with a ring structure containing atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a dibenzo[b,f][1,4]oxazocin ring system, which is a type of benzo-fused N-heterocycle with an eight-membered ring system .Aplicaciones Científicas De Investigación
Synthesis and Structural Chemistry
The compound 7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one belongs to a class of compounds that have been the subject of various synthetic and structural chemical studies. Research has explored the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution, highlighting the versatility of nitro groups in these compounds to be replaced under the action of O- and S-nucleophiles (Samet et al., 2006). Additionally, the synthesis of nitro-substituted dibenzo[b,f][1,4]oxazepin-11(10H)-ones has been reported, with reactivity insights provided based on steric hindrance affecting peri-nitro group displacement (Samet et al., 2005).
Pharmaceutical Interest and Synthetic Protocols
Notably, dibenzo[b,f][1,4]oxazepine (DBO) derivatives, to which 7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one is structurally related, possess a range of pharmacological activities. Recent advances in the synthesis of these compounds have been made, expanding their potential in pharmaceutical applications. Synthetic protocols employing cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequences have been developed, demonstrating the chemical versatility and potential for creating new pharmacologically active derivatives (Zaware & Ohlmeyer, 2015).
Catalytic Asymmetric Reactions
The dibenzo[b,f][1,4]oxazepine scaffold is recognized for its broad biological and pharmacological activities. Research has been conducted on catalytic asymmetric methodologies for the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives, highlighting the importance of these compounds in medicinal chemistry. The review of enantioselective reactions involving these cyclic seven-membered imines covers their substrate scope, limitations, and applications, indicating their potential in synthesizing related bioactive compounds (Munck, Vila, & Pedro, 2018).
Crystal and Molecular Structure Analysis
The structural analysis of dibenzo[b,f][1,4]oxazepine derivatives has been performed, providing insights into their molecular conformations and potential interactions. For example, the study of N-Cyclohexyl-5H,7H-13,15-dimethyl-9-nitro-5-oxophenanthrido[4,4a,5-bc][1,4]benzoxazepine-7-carboxamide, a related compound, detailed its crystal and molecular structure, offering a basis for understanding the structural properties of this class of compounds (Luo & Wu, 2009).
Propiedades
IUPAC Name |
2-(2-methylbutan-2-yl)-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-19(2,3)12-8-9-17-15(10-12)20-18(22)13-6-5-7-16(21(23)24)14(13)11-25-17/h5-10H,4,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHHZXDIXVMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C=C1)OCC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-(2-Methylbutan-2-yl)-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2589804.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2589808.png)
![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)

![methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2589813.png)
![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)




![(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2589819.png)
